2-(4-chlorophenoxy)-N,2-dimethylpropanamide
Overview
Description
2-(4-chlorophenoxy)-N,2-dimethylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound consists of a chlorophenoxy group attached to a propanamide backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,2-dimethylpropanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the acyl chloride, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-chlorophenoxyacetic acid.
Reduction: Formation of 2-(4-chlorophenoxy)-N,2-dimethylpropanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N,2-dimethylpropanamide involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, disrupting normal cellular processes and leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the inhibition of cell division and elongation, as well as interference with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: Another phenoxy herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chlorine atoms on the phenoxy ring.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group on the phenoxy ring.
Uniqueness
2-(4-chlorophenoxy)-N,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in herbicide formulations and scientific research.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,10(14)13-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMWNXKJMNMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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